1-Fluoro-3-nitro-5-(trifluoromethyl)benzene
Overview
Description
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene is an organic compound characterized by the presence of fluorine, nitro, and trifluoromethyl groups attached to a benzene ring. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl group, in particular, imparts significant stability and lipophilicity, enhancing the compound’s utility in pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene typically involves multi-step processes. One common method includes the nitration of 1-fluoro-3-(trifluoromethyl)benzene using a mixture of concentrated nitric and sulfuric acids. The reaction conditions must be carefully controlled to achieve the desired substitution pattern on the benzene ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Electrophilic Aromatic Substitution: The trifluoromethyl and nitro groups influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions.
Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its stability and lipophilicity make it a valuable component in drug design, enhancing the pharmacokinetic properties of therapeutic agents.
Industry: It is used in the production of agrochemicals and materials with specialized properties.
Mechanism of Action
The mechanism by which 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene exerts its effects is primarily through its interactions with biological molecules. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions, influencing cellular processes. Molecular targets and pathways involved include enzymes and receptors that interact with the compound’s functional groups .
Comparison with Similar Compounds
1-Fluoro-3-nitro-5-(trifluoromethyl)benzene can be compared with other fluorinated nitrobenzenes, such as:
- 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene
- 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene
- 1-Fluoro-3-nitrobenzene
These compounds share similar structural features but differ in the position of substituents, which can significantly impact their chemical reactivity and applications. The unique combination of fluorine, nitro, and trifluoromethyl groups in this compound provides distinct advantages in terms of stability and lipophilicity, making it particularly valuable in pharmaceutical and industrial contexts .
Properties
IUPAC Name |
1-fluoro-3-nitro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-5-1-4(7(9,10)11)2-6(3-5)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLBCPTURHSIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570823 | |
Record name | 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
454-73-9 | |
Record name | 1-Fluoro-3-nitro-5-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90570823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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